molecular formula C16H16N2O4 B5710211 N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide

N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide

Cat. No. B5710211
M. Wt: 300.31 g/mol
InChI Key: AFVDZGZHCXZSFZ-UHFFFAOYSA-N
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Description

N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide, also known as 3C-P, is a synthetic compound that belongs to the class of phenethylamines. It is a potent hallucinogenic drug that has been studied for its potential therapeutic applications in the field of neuroscience. The synthesis of 3C-P is a complex process that involves multiple steps and requires expertise in organic chemistry.

Mechanism of Action

The mechanism of action of N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 2A receptor. This receptor is involved in the regulation of the neurotransmitter serotonin, which plays a key role in the regulation of mood, appetite, and sleep. By binding to this receptor, this compound may modulate the activity of serotonin, leading to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. Studies have suggested that it may induce changes in brain activity, leading to altered perception, mood, and cognition. The effects of this compound may be similar to those of other hallucinogenic drugs, such as LSD and psilocybin.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide in lab experiments include its high potency and selectivity for the serotonin 2A receptor. This makes it a useful tool for studying the role of this receptor in the regulation of mood, perception, and cognition. However, the use of this compound in lab experiments is limited by its potential for inducing hallucinogenic effects, which may confound experimental results.

Future Directions

There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide. One area of interest is the development of new therapeutic drugs that target the serotonin 2A receptor. This compound may serve as a useful starting point for the development of new drugs with improved efficacy and safety profiles. Another area of interest is the study of the biochemical and physiological effects of this compound on the brain. This may help to elucidate the mechanisms underlying its therapeutic potential and inform the development of new treatments for psychiatric disorders. Finally, further research is needed to assess the safety and potential side effects of this compound, particularly in the context of long-term use.

Synthesis Methods

The synthesis of N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide is achieved through a series of chemical reactions that involve the use of various reagents and solvents. The process starts with the preparation of 3,5-dimethoxybenzaldehyde, which is then reacted with 4-aminobenzoyl chloride to form the intermediate product. This intermediate is further reacted with methylamine to produce the final product, this compound. The synthesis of this compound requires careful control of reaction conditions and purification steps to obtain a high yield of a pure product.

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have suggested that this compound may have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-7-11(8-14(9-13)22-2)16(20)18-12-5-3-10(4-6-12)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVDZGZHCXZSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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